molecular formula C17H18BrClN2OS B4267972 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine

Cat. No. B4267972
M. Wt: 413.8 g/mol
InChI Key: XXLMAGSBDQLBED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine, also known as BCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTP belongs to the class of piperazine derivatives and has been shown to have a high affinity for the serotonin 5-HT1A receptor.

Mechanism of Action

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine acts as a selective antagonist of the serotonin 5-HT1A receptor. The 5-HT1A receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and antipsychotic effects. This compound blocks the binding of serotonin to the 5-HT1A receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been shown to improve cognitive function in animal models of schizophrenia. This compound has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of mood, attention, and cognition.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine has several advantages for lab experiments. It has a high affinity for the serotonin 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. This compound is also highly selective for the 5-HT1A receptor, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine. One potential direction is to develop more potent and selective antagonists of the serotonin 5-HT1A receptor. Another direction is to investigate the potential therapeutic applications of this compound in other diseases such as Parkinson's disease and Alzheimer's disease. Finally, further studies are needed to investigate the long-term effects of this compound on cognitive function and behavior in animal models.

Scientific Research Applications

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(3-chlorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. This compound has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to improve cognitive function in animal models of schizophrenia.

properties

IUPAC Name

(4-bromo-5-ethylthiophen-2-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2OS/c1-2-15-14(18)11-16(23-15)17(22)21-8-6-20(7-9-21)13-5-3-4-12(19)10-13/h3-5,10-11H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLMAGSBDQLBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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